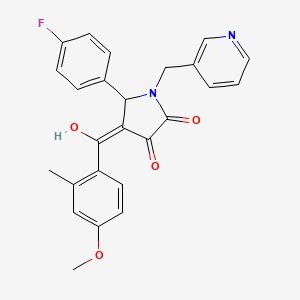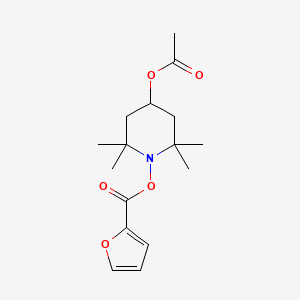![molecular formula C15H13FN2O3 B5290442 3-[(3-fluorophenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5290442.png)
3-[(3-fluorophenyl)amino]-1-(3-nitrophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-fluorophenyl)amino]-1-(3-nitrophenyl)-1-propanone, commonly known as FANPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FANPP is a synthetic compound that belongs to the class of organic compounds known as nitroaromatic compounds. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Wirkmechanismus
The exact mechanism of action of FANPP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. FANPP has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anticancer drugs.
Biochemical and Physiological Effects
FANPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, and to induce apoptosis in cancer cells. FANPP has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FANPP is its potent anticancer activity against a variety of cancer cell lines. It has also been shown to selectively bind to cancer cells, which may make it a useful diagnostic tool in cancer imaging. However, the synthesis of FANPP is a complex process that requires careful control of reaction conditions, and it may not be suitable for large-scale production. Additionally, the exact mechanism of action of FANPP is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on FANPP. One area of interest is the development of new anticancer drugs based on the structure of FANPP. Researchers may also investigate the use of FANPP as a diagnostic tool in cancer imaging, and explore its potential applications in the treatment of inflammatory diseases. Additionally, further studies may be conducted to elucidate the exact mechanism of action of FANPP, which may lead to the development of more effective drugs.
Synthesemethoden
FANPP is synthesized through the reaction of 3-nitrobenzaldehyde and 3-fluoroaniline with propanone in the presence of a catalyst. The reaction occurs through a nucleophilic addition-elimination mechanism, resulting in the formation of FANPP. The synthesis of FANPP is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
FANPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. FANPP has also been investigated for its potential use as a diagnostic tool in cancer imaging, due to its ability to selectively bind to cancer cells.
Eigenschaften
IUPAC Name |
3-(3-fluoroanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-12-4-2-5-13(10-12)17-8-7-15(19)11-3-1-6-14(9-11)18(20)21/h1-6,9-10,17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWIIHBNDHFYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5290360.png)

![N-(1-ethyl-1-methylpropyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5290376.png)
![N~2~,N~2~-dimethyl-N~1~-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pentane-1,2-diamine](/img/structure/B5290379.png)
![7-(4-isopropylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5290384.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5290391.png)
![N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5290393.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5290397.png)

![N-(2-chlorophenyl)-N'-[2-(4-ethylmorpholin-2-yl)ethyl]urea](/img/structure/B5290412.png)
![[2-(2-tert-butyl-4-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5290425.png)
![1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5290426.png)
![[1-(4-aminopyrimidin-2-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5290431.png)

